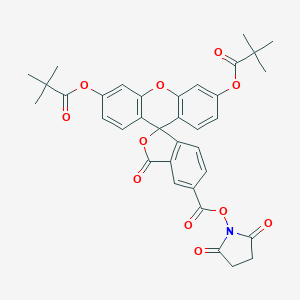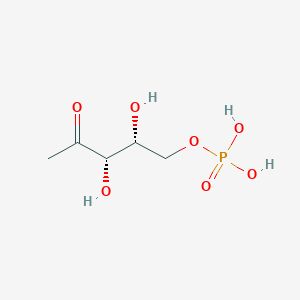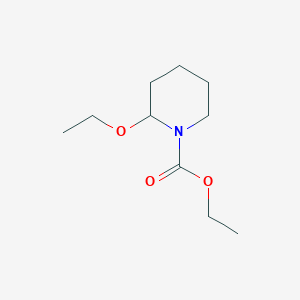
5-カルボキシフルオレセインジピバロイルNHSエステル
説明
5-Carboxyfluorescein Dipivalate NHS Ester: is a derivative of fluorescein dye, widely used in various scientific applications. This compound is known for its ability to label antibodies and other probes, making it a valuable tool in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
科学的研究の応用
Chemistry: In chemistry, 5-Carboxyfluorescein Dipivalate NHS Ester is used as a fluorescent probe for labeling and detecting various molecules. It is particularly useful in studying reaction mechanisms and molecular interactions .
Biology: In biological research, this compound is used to label antibodies, nucleotides, and other biomolecules. It is widely used in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays .
Medicine: In medical research, 5-Carboxyfluorescein Dipivalate NHS Ester is used in diagnostic assays to detect specific proteins or nucleic acids. It is also used in drug delivery studies to track the distribution and localization of therapeutic agents .
Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic kits. It is also used in quality control processes to detect contaminants or impurities in products .
作用機序
Target of Action
The primary targets of 5-Carboxyfluorescein Dipivalate NHS Ester are the primary amines, specifically the lysine side chains of proteins . This compound is commonly used to label antibodies and other probes, making it a valuable tool in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Mode of Action
5-Carboxyfluorescein Dipivalate NHS Ester is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This group has a high specificity towards primary amines in the presence of other nucleophiles . The NHS ester of fluorescein efficiently labels antibodies and other purified proteins at primary amines .
Biochemical Pathways
The compound works by reacting with primary amines at a pH between 7.0 and 9.0 . This reaction results in a stable linkage following labeling . The labeled proteins can then be detected in various biochemical assays, providing valuable information about the protein’s location and function.
Pharmacokinetics
It is known that the compound is soluble in dmf or dmso , which can impact its bioavailability
Result of Action
The result of the action of 5-Carboxyfluorescein Dipivalate NHS Ester is the stable labeling of proteins with a fluorescein dye . This allows for the visualization of the labeled proteins in various assays, contributing to our understanding of protein function and cellular processes.
Action Environment
The action of 5-Carboxyfluorescein Dipivalate NHS Ester is influenced by the pH of the environment . The compound reacts with primary amines most efficiently at a pH between 7.0 and 9.0 . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment.
生化学分析
Biochemical Properties
5-Carboxyfluorescein Dipivalate NHS Ester plays a significant role in biochemical reactions. It efficiently labels antibodies and other purified proteins at primary amines, specifically lysine side chains . This labeling process is crucial for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Cellular Effects
The effects of 5-Carboxyfluorescein Dipivalate NHS Ester on cells are primarily observed through its role as a fluorescent label. By labeling antibodies and other proteins, it allows for the visualization and tracking of these molecules within cells . This can provide valuable insights into cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Carboxyfluorescein Dipivalate NHS Ester involves its reaction with primary amines. The compound is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This group reacts with primary amines, forming a stable linkage . This reaction is highly specific, allowing for precise labeling of target molecules .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Carboxyfluorescein Dipivalate NHS Ester remain stable in laboratory settings. The compound is resistant to hydrolysis, contributing to its long-term stability . This stability is crucial for in vitro or in vivo studies that require extended observation periods.
Transport and Distribution
5-Carboxyfluorescein Dipivalate NHS Ester is distributed within cells and tissues through its labeled target molecules. The transport and localization of these molecules can be visualized and tracked due to the fluorescent properties of the compound .
Subcellular Localization
The subcellular localization of 5-Carboxyfluorescein Dipivalate NHS Ester is determined by the molecules it labels. For instance, if it labels a protein that is targeted to the mitochondria, the compound will also be localized to the mitochondria. This allows for the visualization of specific compartments or organelles within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyfluorescein Dipivalate NHS Ester involves the reaction of 5-carboxyfluorescein with dipivaloyl chloride to form the dipivalate ester. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, often involving continuous flow chemistry techniques .
化学反応の分析
Types of Reactions: 5-Carboxyfluorescein Dipivalate NHS Ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at pH 7.0 to 9.0
Major Products: The major product formed from these reactions is a bioconjugate where the fluorescein dye is covalently attached to a protein or other biomolecule .
類似化合物との比較
5-Carboxyfluorescein Succinimidyl Ester: Similar in structure but lacks the dipivalate groups, making it less hydrophobic and potentially less stable in certain conditions.
Fluorescein Isothiocyanate (FITC): Another commonly used fluorescent dye, but it reacts with primary amines through a different mechanism involving isothiocyanate groups.
Uniqueness: 5-Carboxyfluorescein Dipivalate NHS Ester is unique due to its enhanced stability and specificity for primary amines, making it a preferred choice for labeling applications where stability and specificity are critical .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-23-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-24(26)35(23)22-10-7-18(15-21(22)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUWLWNJGISGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104307 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186032-65-5 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186032-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)

![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)







![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
